Lomofungin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

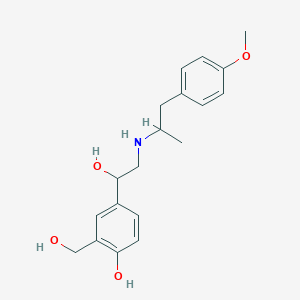

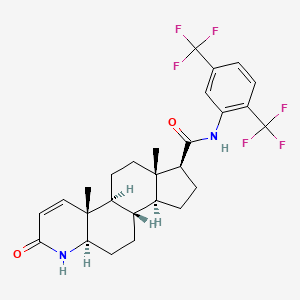

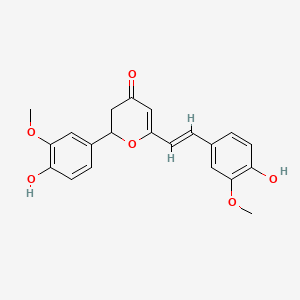

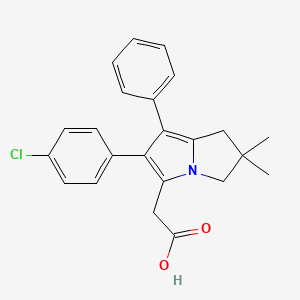

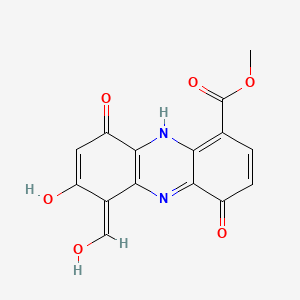

Lomofungin (C₁₅H₁₀N₂O₆, MW 314 Da) is a phenazine-class antibiotic produced by Streptomyces lomondensis S015 . Its structure comprises a phenazine core with hydroxyl, carbomethoxy, and formyl substituents (Fig. 1) . Biosynthesis involves a gene cluster (lomo genes) encoding a flavin-dependent monooxygenase (Lomo10) critical for hydroxylation at C-7 . This compound exhibits broad-spectrum activity by inhibiting RNA synthesis via interaction with RNA polymerases, particularly in yeast, at concentrations as low as 1 µg/ml . Additional roles include inhibition of lactate dehydrogenase (LDHA, IC₁₀₀ = 202 µM) and MBNL1-CUG RNA binding in myotonic dystrophy models .

Preparation Methods

Biosynthesis in Streptomyces lomondensis

The biosynthesis of lomofungin occurs via a specialized phenazine pathway encoded by the lphzGFEDCB gene cluster in Streptomyces lomondensis S015 . This cluster includes seven core genes responsible for phenazine backbone formation, modification, and export. Key steps involve:

-

Core Phenazine Formation : The lphzG and lphzF genes initiate the condensation of chorismic acid derivatives into the phenazine scaffold .

-

Hydroxylation at C-7 : The lomo10 gene, encoding a flavin-dependent monooxygenase, catalyzes hydroxylation at the C-7 position, a critical modification for this compound’s bioactivity . Deletion of lomo10 results in the accumulation of a non-hydroxylated intermediate, 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine, confirming its role in biosynthesis .

Table 1: Key Genes in this compound Biosynthesis

| Gene | Function | Product Impact |

|---|---|---|

| lphzG/F | Phenazine scaffold synthesis | Core structure formation |

| lomo10 | C-7 hydroxylation | Bioactivity enhancement |

| lphzE | Methylation/decarboxylation | Side-chain modification |

Genetic Engineering Approaches

Overexpression of Regulatory Genes

Overexpression of metK, encoding S-adenosylmethionine (SAM) synthetase, enhances this compound yield by 2.3-fold (27.4 ± 2.8 mg/L vs. wild-type 12.1 mg/L) . SAM serves as a methyl donor for post-biosynthetic modifications, directly increasing precursor availability.

Gene Deletion and Complementation

Inactivation of lomo10 abolishes this compound production, but reintroducing the gene via plasmid complementation restores biosynthesis . This approach validates targets for metabolic engineering while enabling the production of analog intermediates.

Fermentation Optimization

Carbon Source Modulation

Dynamic fermentation experiments demonstrate that xylose (20 g/L) outperforms glucose as a carbon source, yielding 130.6 ± 8.0 mg/L this compound—a 10-fold increase over standard media . Xylose induces stress responses that upregulate phenazine pathways, whereas glucose promotes biomass over secondary metabolites .

Table 2: Carbon Source Impact on this compound Yield

| Carbon Source | Concentration (g/L) | This compound Yield (mg/L) |

|---|---|---|

| Glucose | 20 | 12.1 ± 1.5 |

| Xylose | 20 | 130.6 ± 8.0 |

| Maltose | 20 | 45.3 ± 3.2 |

Nutrient and pH Optimization

Industrial-scale production employs yeast malt (YM) medium (0.4% yeast extract, 1% malt extract, 0.4% glucose, pH 7.2) with controlled aeration . Maintaining pH above 7.0 prevents this compound degradation, while magnesium supplementation (0.1% MgSO₄) stabilizes enzymatic activity .

Industrial Production Challenges

Despite advances, this compound production faces bottlenecks:

-

Low Titers in Wild Strains : Native S. lomondensis produces ≤15 mg/L, necessitating strain engineering .

-

Downstream Processing : this compound’s solubility in alkaline aqueous solutions complicates extraction, requiring dimethylformamide or methanol for purification .

-

Regulatory Gene Complexity : Overexpression of metK or lomo10 alone is insufficient; multi-gene operon engineering is under investigation .

Chemical Reactions Analysis

Hydroxylation at C-7 Position

The flavin-dependent monooxygenase encoded by lomo10 catalyzes hydroxylation at the C-7 position of the phenazine backbone. Experimental evidence includes:

-

Gene inactivation : Disruption of lomo10 in S. lomondensis S015 abolished lomofungin production and led to accumulation of 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine , a derivative lacking the C-7 hydroxyl group .

-

Enzyme specificity : lomo10 shares functional homology with monooxygenases in Pseudomonas but represents the first phenazine hydroxylation gene identified in Streptomyces .

Functional Group Additions

Additional modifications include:

-

Methylation : A carbomethoxy group is introduced at C-1, likely via methyltransferase activity (gene not yet identified).

-

Formylation : A formyl group at C-6 is added through oxidative processes linked to precursor metabolism .

Table 2: Metabolites Produced in lomo10 Mutant vs. Wild-Type

| Strain | Metabolite Detected | Structural Difference |

|---|---|---|

| Wild-Type S015 | This compound | C-7 hydroxylated |

| Δlomo10 Mutant | 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine | Lacks C-7 hydroxyl group |

Experimental Validation

-

Gene cluster identification : Whole-genome sequencing and antiSMASH analysis confirmed a 23-gene locus in S. lomondensis S015, including lphzGFEDCB and lomo10 .

-

Complementation assays : Reintroduction of lomo10 into the mutant restored this compound production, confirming its necessity for hydroxylation .

Implications for Bioactivity

The C-7 hydroxyl group is critical for this compound’s antibacterial and antifungal activity. Its absence in the Δlomo10 mutant reduces efficacy, highlighting the role of tailored hydroxylation in natural product function .

Scientific Research Applications

Lomofungin has a wide range of scientific research applications due to its antimicrobial properties. It has been studied for its potential use in treating myotonic dystrophy type 1 by inhibiting MBNL1-CUG RNA binding . Additionally, this compound has shown promise as an inhibitor of botulinum neurotoxin light chain protease and as a potential therapeutic for HIV-1 replication . Its broad-spectrum activity makes it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

Lomofungin exerts its effects by inhibiting RNA synthesis through direct interaction with bacterial DNA-dependent RNA polymerase . This interaction prevents the synthesis of high molecular weight RNA in yeast and other microorganisms . The primary site of action is the synthesis of RNA, which is inhibited at lower concentrations and earlier than DNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenazine Derivatives

Compound A (1-Carbomethoxy-6-formyl-4,9-dihydroxy phenazine)

- Structure : Lacks the C-7 hydroxyl group (C₁₅H₁₀N₂O₅, MW 298 Da) .

- Biosynthesis: Produced by lomo10 knockout mutants of S. lomondensis, confirming Lomo10’s role in hydroxylation .

- Activity : Reduced bioactivity compared to lomofungin, highlighting the importance of the C-7 hydroxyl for RNA polymerase inhibition .

Dithis compound

- Structure: Dimer of this compound monomers .

- Activity : 17-fold higher potency than this compound in inhibiting MBNL1-CUG RNA binding (IC₅₀ = 0.6 µM vs. 10.3 µM) .

- Cellular Effects : Causes accumulation of pathogenic CUGexpRNA in nuclei, unlike this compound, which avoids this side effect .

Phenazine-1-Carboxylic Acid (PCA)

- Structure : Simpler phenazine core with a single carboxylic acid group (C₁₃H₁₀N₂O₂, MW 224 Da) .

- Biosynthesis : Utilizes phzABCDEFG gene clusters in Pseudomonas spp., contrasting with lomo clusters in Streptomyces .

- Activity : Broad antifungal properties but lacks RNA polymerase inhibition .

Functional Analogues

Daunamycin

- Mechanism : Inhibits RNA synthesis by intercalating DNA, differing from this compound’s direct RNA polymerase binding .

- Potency : Similar IC₅₀ for RNA synthesis inhibition (~1 µg/ml) but higher cytotoxicity .

Papaverine

- Target : Inhibits LDHA (Kᵢ = 196.4 µM) but with lower efficacy than this compound .

- Application : Primarily a vasodilator, unlike this compound’s antimicrobial focus .

Comparative Data Tables

Table 2: Bioactivity Profiles

Key Research Findings

- Gene Cluster Flexibility : Heterologous expression of the lomo cluster in Streptomyces coelicolor yielded eight phenazine derivatives, demonstrating biosynthetic versatility .

- Cellular Uptake: this compound absorption in yeast is concentration-dependent but non-vital, with 78% RNA synthesis inhibition at 44 µg/ml .

- Therapeutic Potential: this compound’s inhibition of ADAM17 (sMICA sheddase) in hepatocellular carcinoma suggests anticancer applications .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which lomofungin inhibits nucleic acid synthesis in eukaryotic cells?

this compound inhibits RNA synthesis by directly targeting RNA polymerases. In Saccharomyces cerevisiae, it disrupts RNA polymerase activity, particularly affecting ribosomal and polydisperse RNA synthesis. Inhibition is dependent on divalent cations (e.g., Mn²⁺ enhances inhibition, while Mg²⁺ reduces efficacy), as shown by spectrophotometric studies of cation-lomofungin complexes . DNA synthesis inhibition may occur secondarily due to RNA synthesis dependency in eukaryotes .

Q. How is this compound biosynthesized in Streptomyces lomondensis?

The biosynthetic pathway involves a phenazine core derived from phenazine-1,6-dicarboxylic acid (PDC). Key genes include lomo10 (encoding a flavin-dependent monooxygenase responsible for hydroxylation at C-7) and lphzGFDECB (for PDC production). Knockout of lomo10 results in a hydroxyl-deficient intermediate (1-carbomethoxy-6-formyl-4,9-dihydroxy phenazine), confirmed via HPLC and NMR .

Advanced Research Questions

Q. How can researchers optimize this compound concentration for RNA-binding inhibition studies?

Dose-response experiments with log-scale concentrations (e.g., 0.001–100 μM) are critical. Use curve-fitting models (e.g., Hill equation) to determine EC50 values. For example, dual experimental conditions (A and B) revealed differential binding efficiencies (e.g., 120% vs. 100% at low concentrations), highlighting the need to control variables like buffer composition and temperature .

Q. How can contradictory data on this compound’s inhibitory effects across studies be resolved?

Discrepancies often arise from divalent cation usage (Mn²⁺ vs. Mg²⁺). Replicate studies under standardized cation conditions and validate RNA polymerase isoforms (e.g., yeast Pol I/II vs. bacterial enzymes). For example, Mn²⁺ induces 50% inhibition of yeast RNA polymerases at 10 μM this compound, while Mg²⁺ requires >100 μM .

Q. What methodologies are recommended for structural validation of this compound biosynthetic intermediates?

Combine HPLC (e.g., Rt = 17.3 min for this compound) with high-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹H COSY, HMBC) to confirm intermediates. For example, compound A (missing C-7 hydroxyl) was identified via δH 8.27 ring hydrogen signals and HRMS ([C₁₅H₁₀N₂O₅]⁺, m/z 299.07) .

Q. Why does this compound exhibit species-specific inhibition of RNA polymerases?

Structural differences in RNA polymerase subunits (e.g., yeast Pol A vs. bacterial enzymes) affect binding. Comparative mutagenesis of conserved residues (e.g., yeast Leu-256, bacterial homologs) can identify critical interaction sites. This compound’s IC50 for yeast Pol A is 5 µg/ml, while bacterial RNA polymerase requires >20 µg/ml .

Q. How can gene cluster engineering enhance this compound production in Streptomyces strains?

Overexpression of regulatory genes (e.g., afsR) and metal chloride optimization (e.g., Fe³⁺, Zn²⁺) improve yield by 30–50%. Combinatorial knockout of competing pathways (e.g., lomo3 methyltransferase inactivation) redirects metabolic flux toward phenazine biosynthesis .

Q. What experimental approaches validate this compound’s role as a non-competitive BoNT/A inhibitor?

Use molecular docking (e.g., β-exosite binding with BoNT/A LC) and surface plasmon resonance (SPR) to confirm binding modes. This compound’s Kᵢ of 6.7 µM for BoNT/A LC was validated via FRET assays and non-competitive kinetics against D-chicoric acid .

Properties

CAS No. |

26786-84-5 |

|---|---|

Molecular Formula |

C15H10N2O6 |

Molecular Weight |

314.25 g/mol |

IUPAC Name |

methyl (6E)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate |

InChI |

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5- |

InChI Key |

YDXARWIJAYOANV-ALCCZGGFSA-N |

SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

Isomeric SMILES |

COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C/O)O)C(=O)C=C1 |

Canonical SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lomofungin; NSC 106995; NSC-106995; NSC106995; U-24,792; U 24,792; U24,792; U 24792; U-24792; U24792; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.